Cas no 2680819-79-6 (benzyl N-3-(5-chloro-2-fluoropyridin-3-yl)propylcarbamate)

benzyl N-3-(5-chloro-2-fluoropyridin-3-yl)propylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2680819-79-6
- benzyl N-[3-(5-chloro-2-fluoropyridin-3-yl)propyl]carbamate
- EN300-28294288
- benzyl N-3-(5-chloro-2-fluoropyridin-3-yl)propylcarbamate
-
- インチ: 1S/C16H16ClFN2O2/c17-14-9-13(15(18)20-10-14)7-4-8-19-16(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2,(H,19,21)
- InChIKey: ASBNQUIPNRPGOW-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(=C1)CCCNC(=O)OCC1C=CC=CC=1)F
計算された属性
- 精确分子量: 322.0884336g/mol
- 同位素质量: 322.0884336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 7
- 複雑さ: 340
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 51.2Ų
benzyl N-3-(5-chloro-2-fluoropyridin-3-yl)propylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28294288-0.1g |
benzyl N-[3-(5-chloro-2-fluoropyridin-3-yl)propyl]carbamate |
2680819-79-6 | 95.0% | 0.1g |
$1396.0 | 2025-03-19 | |
Enamine | EN300-28294288-5.0g |
benzyl N-[3-(5-chloro-2-fluoropyridin-3-yl)propyl]carbamate |
2680819-79-6 | 95.0% | 5.0g |
$4599.0 | 2025-03-19 | |
Enamine | EN300-28294288-1.0g |
benzyl N-[3-(5-chloro-2-fluoropyridin-3-yl)propyl]carbamate |
2680819-79-6 | 95.0% | 1.0g |
$1586.0 | 2025-03-19 | |
Enamine | EN300-28294288-0.25g |
benzyl N-[3-(5-chloro-2-fluoropyridin-3-yl)propyl]carbamate |
2680819-79-6 | 95.0% | 0.25g |
$1459.0 | 2025-03-19 | |
Enamine | EN300-28294288-0.5g |
benzyl N-[3-(5-chloro-2-fluoropyridin-3-yl)propyl]carbamate |
2680819-79-6 | 95.0% | 0.5g |
$1522.0 | 2025-03-19 | |
Enamine | EN300-28294288-1g |
benzyl N-[3-(5-chloro-2-fluoropyridin-3-yl)propyl]carbamate |
2680819-79-6 | 1g |
$1586.0 | 2023-09-08 | ||
Enamine | EN300-28294288-10g |
benzyl N-[3-(5-chloro-2-fluoropyridin-3-yl)propyl]carbamate |
2680819-79-6 | 10g |
$6819.0 | 2023-09-08 | ||
Enamine | EN300-28294288-0.05g |
benzyl N-[3-(5-chloro-2-fluoropyridin-3-yl)propyl]carbamate |
2680819-79-6 | 95.0% | 0.05g |
$1332.0 | 2025-03-19 | |
Enamine | EN300-28294288-5g |
benzyl N-[3-(5-chloro-2-fluoropyridin-3-yl)propyl]carbamate |
2680819-79-6 | 5g |
$4599.0 | 2023-09-08 | ||
Enamine | EN300-28294288-10.0g |
benzyl N-[3-(5-chloro-2-fluoropyridin-3-yl)propyl]carbamate |
2680819-79-6 | 95.0% | 10.0g |
$6819.0 | 2025-03-19 |
benzyl N-3-(5-chloro-2-fluoropyridin-3-yl)propylcarbamate 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
benzyl N-3-(5-chloro-2-fluoropyridin-3-yl)propylcarbamateに関する追加情報
Benzyl N-3-(5-Chloro-2-Fluoropyridin-3-yl)propylcarbamate (CAS No. 2680819-79-6): An Overview
Benzyl N-3-(5-chloro-2-fluoropyridin-3-yl)propylcarbamate (CAS No. 2680819-79-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl group, a propylcarbamate moiety, and a substituted pyridine ring. These structural elements contribute to its potential therapeutic applications and make it a subject of ongoing investigation.
The benzyl N-3-(5-chloro-2-fluoropyridin-3-yl)propylcarbamate molecule is synthesized through a series of well-defined chemical reactions, including the coupling of 3-(5-chloro-2-fluoropyridin-3-yl)propanamine with benzyl chloroformate. The synthesis process is highly controlled to ensure the purity and stability of the final product. Recent advancements in synthetic methodologies have made it possible to produce this compound with high yield and minimal by-products, making it more accessible for both research and potential clinical applications.
In terms of its chemical properties, benzyl N-3-(5-chloro-2-fluoropyridin-3-yl)propylcarbamate exhibits notable solubility in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. Its solubility profile is crucial for its use in various biological assays and in vitro studies. Additionally, the compound's stability under different conditions, such as temperature and pH, has been extensively studied to ensure its reliability in experimental settings.
One of the key areas of research involving benzyl N-3-(5-chloro-2-fluoropyridin-3-yl)propylcarbamate is its potential as a therapeutic agent. Studies have shown that this compound possesses significant biological activity, particularly in modulating specific cellular pathways. For instance, it has been found to inhibit certain enzymes involved in signal transduction pathways, which are often dysregulated in various diseases, including cancer and inflammatory disorders.
Recent studies have also explored the pharmacokinetic properties of benzyl N-3-(5-chloro-2-fluoropyridin-3-yl)propylcarbamate. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound's favorable ADME properties suggest that it may be suitable for further development as a drug candidate. However, more extensive preclinical and clinical trials are necessary to fully evaluate its safety and efficacy.
The potential therapeutic applications of benzyl N-3-(5-chloro-2-fluoropyridin-3-yl)propylcarbamate extend beyond its enzymatic inhibition properties. Research has also focused on its ability to modulate receptor interactions and other cellular processes. For example, it has been shown to interact with specific receptors involved in pain signaling pathways, making it a promising candidate for the development of novel analgesic agents.
In addition to its therapeutic potential, benzyl N-3-(5-chloro-2-fluoropyridin-3-yl)propylcarbamate has been investigated for its use as a tool compound in biochemical research. Its unique structure allows it to serve as a probe for studying protein-protein interactions and other molecular mechanisms. This makes it an invaluable resource for researchers aiming to gain deeper insights into complex biological systems.
The safety profile of benzyl N-3-(5-chloro-2-fluoropyridin-3-yl)propylcarbamate is another critical aspect of its evaluation. Preclinical toxicity studies have indicated that the compound is generally well-tolerated at therapeutic doses. However, as with any new chemical entity, ongoing monitoring and rigorous testing are essential to ensure its safety for human use.
In conclusion, benzyl N-3-(5-chloro-2-fluoropyridin-3-yl)propylcarbamate (CAS No. 2680819-79-6) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a subject of intense interest for both academic researchers and pharmaceutical companies. As research continues to advance, it is likely that this compound will play an increasingly important role in the development of new therapeutic strategies for various diseases.
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